molecular formula C26H28N6O2S2 B2431367 2-{[4-ethyl-5-(2-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one CAS No. 496775-75-8

2-{[4-ethyl-5-(2-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one

Cat. No.: B2431367
CAS No.: 496775-75-8
M. Wt: 520.67
InChI Key: BCHVFNLEORZITG-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(2-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one is a complex organic compound featuring multiple triazole rings and sulfanyl groups

Properties

IUPAC Name

2-[[4-ethyl-5-[2-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O2S2/c1-3-31-23(27-29-25(31)35-17-21(33)19-11-7-5-8-12-19)15-16-24-28-30-26(32(24)4-2)36-18-22(34)20-13-9-6-10-14-20/h5-14H,3-4,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHVFNLEORZITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)CCC3=NN=C(N3CC)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(2-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the triazole rings, followed by the introduction of the sulfanyl groups and the phenylethanone moiety. Common reagents used in these reactions include ethyl iodide, phenylacetic acid, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. Batch reactions allow for precise control over reaction conditions, while continuous flow processes offer advantages in terms of scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(2-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The carbonyl group in the phenylethanone moiety can be reduced to an alcohol.

    Substitution: The triazole rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted triazoles. These products can be further utilized in various applications, including drug development and materials science.

Scientific Research Applications

2-{[4-ethyl-5-(2-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(2-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-ethyl-5-(2-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one
  • **2-{[4-methyl-5-(2-{4-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties

Biological Activity

Overview

The compound 2-{[4-ethyl-5-(2-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one is a complex organic molecule featuring multiple functional groups including triazole rings and sulfanyl linkages. This structure suggests potential for significant biological activity, particularly in pharmacological contexts.

Chemical Structure

The molecular formula of this compound can be represented as follows:

Property Details
IUPAC Name 2-{[4-ethyl-5-(2-{...}-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one
Molecular Formula C23H28N6O2S2
Molar Mass 476.63 g/mol

Antimicrobial Properties

Research indicates that triazole derivatives exhibit notable antimicrobial activities. For instance, compounds containing triazole rings have demonstrated effectiveness against various bacterial strains. The presence of the sulfanyl group in this compound may enhance its antimicrobial efficacy by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

Triazole derivatives have been explored for their anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as:

  • Inhibition of Tubulin Polymerization : Some triazole derivatives prevent microtubule formation which is crucial for cell division.
  • Targeting Metabolic Enzymes : Inhibition of specific enzymes involved in cancer metabolism has been observed.

For example, compounds structurally similar to our target compound showed IC50 values indicating significant cytotoxic effects on cancer cell lines (e.g., A549 lung carcinoma) .

Antioxidant Activity

The antioxidant properties of triazole-based compounds have been documented extensively. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular diseases. The antioxidant activity is often attributed to the presence of phenolic groups within the structure .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission and metabolic processes .
  • Receptor Interaction : The triazole ring may facilitate interactions with specific receptors or proteins involved in signaling pathways that regulate cell growth and apoptosis.
  • Metal Chelation : Some studies suggest that similar compounds can chelate metal ions, disrupting essential metal-dependent processes in pathogens or cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives similar to our target compound:

  • Anticancer Studies : A study reported that a series of triazole derivatives exhibited selective cytotoxicity against cancer cell lines with IC50 values ranging from 10 to 50 µM .
  • Antimicrobial Efficacy : Research demonstrated that certain triazole compounds displayed broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Antioxidant Testing : Compounds were tested using DPPH radical scavenging assays, showing significant antioxidant capacity comparable to standard antioxidants like ascorbic acid .

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